Fluvastatin lactone is the inactive, prodrug form of fluvastatin. [] It is a synthetic hypolipidemic agent belonging to the class of statins known as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. [, , ] Unlike other statins that are often administered in their active acid forms, fluvastatin exists primarily in its acid form in vivo, with the lactone form present only in small amounts. [] This property contributes to its unique metabolic profile and might be associated with its safe use in a wide range of patients. [] Fluvastatin lactone serves as a valuable tool for scientific research, especially in understanding statin metabolism, drug interactions, and exploring potential applications beyond cholesterol lowering.
Fluvastatin Lactone is a lactone derivative of Fluvastatin, a member of the hydroxymethylglutaryl-coenzyme A reductase inhibitor class, commonly known as statins. This compound primarily functions as a cholesterol-lowering agent, targeting the enzyme responsible for cholesterol biosynthesis in the liver. Fluvastatin Lactone is notable for its role in pharmacology and medicinal chemistry, particularly in the development of lipid-lowering therapies.
Fluvastatin Lactone is synthesized from Fluvastatin, which is derived from fermentation processes or through total synthesis in laboratories and industrial settings. The compound can also be obtained via enzymatic methods that involve the conversion of hydroxy acid forms to lactones.
Fluvastatin Lactone belongs to the class of organic compounds known as lactones, specifically cyclic esters formed from hydroxy acids. It is classified as a pharmaceutical compound due to its therapeutic applications in managing hyperlipidemia and cardiovascular diseases.
Fluvastatin Lactone can be synthesized through various chemical routes, including:
The synthesis typically involves:
Fluvastatin Lactone has a specific molecular structure characterized by a cyclic ester configuration. Its chemical formula is CHO with a molecular weight of approximately 373.45 g/mol.
The structural data indicate that Fluvastatin Lactone exists in equilibrium with its hydroxy acid form, with pH-dependent interconversion being a significant feature of its chemistry. The lactone form is generally higher in energy compared to the hydroxy acid form under physiological conditions .
Fluvastatin Lactone undergoes several key chemical reactions:
Common reagents and conditions include:
Fluvastatin Lactone acts primarily as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis.
The inhibition leads to decreased intracellular cholesterol levels, which has significant implications for cardiovascular health. The compound's pharmacokinetics indicate rapid absorption from the gastrointestinal tract, influencing its therapeutic efficacy.
Fluvastatin Lactone exhibits properties typical of organic compounds:
The compound's stability is influenced by environmental factors such as pH and temperature. It is prone to interconversion between its active and inactive forms depending on these conditions .
Fluvastatin Lactone has diverse applications in scientific research and medicine:
Fluvastatin exists in two pH-dependent tautomeric forms: a pharmacologically active β,δ-dihydroxy hydroxy acid (open form) and a closed-ring lactone (inactive form). The lactone form (C₂₄H₂₄FNO₃; MW 393.45 g/mol) features a five-membered ester ring formed via intramolecular esterification between the carboxylic acid group at C1 and the β-hydroxy group at C3 of the heptanoic acid side chain [1] [4] [8]. This cyclization eliminates a water molecule, reducing the molecular weight compared to the hydroxy acid form (C₂₄H₂₆FNO₄; MW 411.47 g/mol) [6] [9]. X-ray crystallography confirms that the lactone ring adopts a cis-fused bicyclic structure constrained by the indole moiety, limiting conformational flexibility. The fluorine atom on the phenyl ring remains unchanged between forms and contributes to electronic stabilization [1] [8].
Table 1: Structural Comparison of Fluvastatin Tautomers
Property | Lactone Form | Hydroxy Acid Form |
---|---|---|
Molecular Formula | C₂₄H₂₄FNO₃ | C₂₄H₂₆FNO₄ |
Molecular Weight (g/mol) | 393.45 | 411.47 |
Ring System | Closed δ-lactone | Linear dihydroxy carboxylic acid |
Key Functional Groups | Ester, indole, fluorophenyl | Carboxylate, β,δ-diol, indole, fluorophenyl |
Density functional theory (DFT) calculations reveal the lactone form is thermodynamically less stable than the hydroxy acid by 6–19 kcal/mol across physiological pH ranges [2] [10]. This energy difference arises from ring strain in the δ-lactone and the loss of resonance stabilization in the linear carboxylate. However, kinetic barriers dominate interconversion rates: Lactone hydrolysis under basic conditions has a low activation barrier (9 kcal/mol), favoring rapid conversion to the acid form. Conversely, acid-catalyzed lactonization exhibits higher barriers (22–28 kcal/mol), making the reaction reversible but slow in acidic environments [2]. The trans configuration of the heptenoic acid side chain (6E) further stabilizes the lactone through reduced steric clashes [1] [10].
Table 2: Energy Profiles of Fluvastatin Tautomerization
Reaction Pathway | Activation Barrier (kcal/mol) | Energy Difference (kcal/mol) |
---|---|---|
Lactone → Acid (Basic pH) | 9 | -18 (exergonic) |
Acid → Lactone (Acidic pH) | 28 | +6 (endergonic) |
Direct Intramolecular Shift | >40 | Not applicable |
Interconversion follows distinct mechanisms under acidic and alkaline conditions:
The lactone’s closed-ring structure enhances lipophilicity (logP = 3.92) compared to the polar hydroxy acid (logP = 2.84) [3] [8]. This dramatically alters membrane permeability:
Table 3: Partitioning Properties and Cellular Uptake Mechanisms
Parameter | Lactone Form | Hydroxy Acid Form |
---|---|---|
LogP (octanol/water) | 3.92 | 2.84 |
Hepatocyte Uptake | Passive diffusion | OATP-mediated (Kₘ = 37.6 μM) |
Endothelial Cell Uptake | Passive diffusion | Passive diffusion |
Membrane Permeability | High | Low (pH-dependent) |
DFT studies (B3LYP/6-31G* level) quantify interconversion energetics and conformational landscapes:
Table 4: Key DFT-Derived Parameters for Fluvastatin Tautomers
Computational Parameter | Lactone Form | Hydroxy Acid Form |
---|---|---|
Relative Energy (kcal/mol) | +6–19 | 0 (reference) |
Low-Energy Conformers | 3 | 12 |
H-Bond Acceptor Sites | 3 | 5 |
Dipole Moment (Debye) | 4.1 | 10.3 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2